molecular formula C40H74O18 B606190 Bis-Propargyl-PEG18 CAS No. 124238-56-8

Bis-Propargyl-PEG18

Cat. No.: B606190
CAS No.: 124238-56-8
M. Wt: 843.01
InChI Key: HFYDCCREWNLTDR-UHFFFAOYSA-N
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Description

Bis-Propargyl-PEG18 is a click chemistry reagent with a propargyl group at each end of the structure . It is a PEG derivative containing two propargyl groups . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .


Molecular Structure Analysis

The molecular weight of this compound is 843.00 and its formula is C40H74O18 . The SMILES representation is C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C .


Chemical Reactions Analysis

This compound has two propargyl groups at both ends. These propargyl groups react with azide compounds or biomolecules to form stable triazole linkages under the catalyzation of copper .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 843.00 and its formula is C40H74O18 . The density is 1.1±0.1 g/cm3 and the boiling point is 759.7±55.0 °C at 760 mmHg .

Scientific Research Applications

Protein PEGylation

Bis-Propargyl-PEG18, through its derivatives, is instrumental in the PEGylation of proteins. This process, crucial in the development of therapeutic proteins, involves attaching polyethylene glycol (PEG) chains to proteins. The technique improves the therapeutic efficacy of proteins by enhancing their stability and solubility. Brocchini et al. (2008) describe a method for site-specific PEGylation using a disulfide bridge strategy. They found that proteins, peptides, enzymes, and antibody fragments could be PEGylated without compromising their structure or biological activity, presenting a cost-effective approach for producing PEGylated biopharmaceuticals (Brocchini et al., 2008).

Drug Delivery Systems

This compound derivatives contribute to the development of drug delivery systems. Khandare et al. (2006) demonstrated the use of dendrimer and linear bis-PEG polymer conjugates with paclitaxel, an anticancer drug. Their study showed that these conjugates significantly increased the drug’s solubility and cytotoxicity, indicating the potential of nanosized dendritic polymer conjugates as effective anticancer drug carriers (Khandare et al., 2006).

Nanotechnology Applications

In the field of nanotechnology, this compound plays a role in forming stable structures and systems. For instance, Stewart et al. (2010) designed PEG-based ligands with multidentate anchoring groups that provided colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions. Their study highlights the potential of this compound derivatives in creating stable nanocrystals for various applications, including bio-related studies (Stewart et al., 2010).

Biomedical Applications

Lu and Zhong (2010) synthesized novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, which are vital for the development of PEG-based bioconjugates in biomedical applications. Their method offers a versatile approach for creating PEG derivatives that could be used in various medical fields, including drug delivery and tissue engineering (Lu & Zhong, 2010).

Bone Repair and Tissue Engineering

In bone repair and tissue engineering, this compound derivatives have been shown to be effective. Bae et al. (2015) used dexamethasone-conjugated hyaluronic acid combined with PEG-based semi-IPNs to stimulate osteogenic differentiation of encapsulated mesenchymal stem cells. Their research demonstrates the potential of using this compound derivatives in scaffold-based delivery systems for orthopedic repair (Bae et al., 2015).

Mechanism of Action

Target of Action

Bis-Propargyl-PEG18 is a click chemistry reagent . The primary targets of this compound are azide-bearing compounds or biomolecules . These targets play a crucial role in the formation of stable triazole linkages, which are essential for various biochemical reactions.

Mode of Action

This compound contains two propargyl groups . These propargyl groups interact with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This interaction results in the formation of stable triazole linkages .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophilic polyethylene glycol (PEG) spacer . This PEG spacer enhances the solubility of the molecule in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of stable triazole linkages with azide-bearing compounds or biomolecules . These linkages can influence various biochemical reactions within the cell.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the hydrophilic PEG spacer in this compound enhances its solubility in aqueous environments . This suggests that the presence and characteristics of the aqueous environment could impact the action of this compound.

Safety and Hazards

Bis-Propargyl-PEG18 is not classified as a hazard . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is advised to move the victim into fresh air .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H74O18/c1-3-5-41-7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-39-40-58-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-42-6-4-2/h1-2H,5-40H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYDCCREWNLTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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